1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE
Description
Historical Context of Polydiacetylene Research and the Significance of Carbazole (B46965) Derivatives
The field of polydiacetylene (PDA) research was inaugurated in 1969 by Gerhard Wegner with the discovery of Poly(1,6-bishydroxy hexa-2,4-diacetylene). This seminal work demonstrated that crystalline monomers of diacetylenes could undergo a topochemical polymerization when exposed to stimuli like UV light, a process later defined by Raymond H. Baughman in 1972. This solid-state polymerization yields highly ordered, single-crystal polymers with a conjugated backbone of alternating double and triple bonds, a structure that imparts unique electronic and optical properties. A key characteristic of many PDAs is their dramatic color change upon polymerization and in response to external stimuli such as heat (thermochromism), a phenomenon tied to conformational changes in the polymer backbone. iucr.org
Parallel to the advancements in polydiacetylenes, carbazole and its derivatives have long been a focus of materials science research. First discovered in 1872, the carbazole moiety, a nitrogen-containing heterocyclic compound, is prized for its excellent thermal stability, high hole-transporting mobility, and strong UV absorption. chemicalbook.com These properties make carbazole-containing polymers highly desirable for a range of optoelectronic applications. The nitrogen atom and various positions on the aromatic rings of carbazole can be readily functionalized, allowing for the fine-tuning of its physicochemical properties. chemicalbook.com
The convergence of these two fields of study led to the synthesis of diacetylene monomers bearing carbazole side groups. The introduction of the bulky, photoactive carbazole groups onto the diacetylene monomer was a significant development. Research on 1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE (DCHD) in the late 1970s was particularly noteworthy because it could be polymerized quantitatively into a large, high-quality polymer single crystal. iucr.org This provided an ideal model system for studying the intrinsic properties of a fully extended, conjugated polymer chain, thus bridging a critical gap in the understanding of these advanced materials.
Evolution of Research Trajectories for this compound
Initial research on DCHD focused on its synthesis and, crucially, its ability to undergo solid-state polymerization. Scientists demonstrated that DCHD monomer crystals could be transformed into polymer crystals either through thermal annealing (at approximately 150 °C) or by exposure to high-energy radiation, such as cobalt-60 (B1206103) gamma radiation. acs.org This transformation yields a highly crystalline polymer with a planar, conjugated backbone. iucr.org
Subsequent research delved into the microstructural and mechanical properties of the resulting poly(DCHD) crystals. A significant area of investigation has been the creation and characterization of polymer bicrystals, where two monomer seed crystals are fused and then polymerized. acs.org These studies have been instrumental in understanding the nature of grain boundaries and other defects in extended-chain conjugated polymers, revealing that the mechanical strength of the polymer is dependent on the orientation between the crystal lattices. acs.org
Further evolution in DCHD research involved its chemical modification. Studies on the bromination of poly(DCHD) crystals, for instance, have been conducted to understand how the introduction of other chemical species affects the polymer's structure and electronic properties. tandfonline.com These investigations have utilized techniques like X-ray diffraction and electron spin resonance spectroscopy to probe the changes in the polymer's crystalline structure and magnetic properties upon reaction. tandfonline.com
The crystallographic structure of poly(DCHD) has been a cornerstone of its research, providing the fundamental data needed to interpret its highly anisotropic optical, mechanical, and photoconductive properties. iucr.org
| Property | Value/Description | Reference |
|---|---|---|
| Chemical Formula | C30H20N2 | chemicalbook.com |
| Molecular Weight | 408.49 g/mol | chemicalbook.com |
| Polymerization Methods | Thermal (150 °C), γ-irradiation | acs.org |
| Polymer Crystal System | Monoclinic | iucr.org |
| Polymer Space Group | P21/c | iucr.org |
| Parameter | Value | Reference |
|---|---|---|
| a | 12.865(5) Å | iucr.org |
| b | 4.907(4) Å | iucr.org |
| c | 17.403(5) Å | iucr.org |
| β | 108.3(4)° | iucr.org |
| Calculated Density | 1.301 g cm⁻³ | iucr.org |
Broader Implications of Carbazole-Functionalized Conjugated Systems in Materials Science
The research on DCHD is emblematic of a much broader and highly active field: the use of carbazole-functionalized conjugated systems in materials science. The unique electronic and photophysical properties of the carbazole moiety make it a valuable building block for a wide array of advanced materials.
Carbazole-containing polymers are integral to the development of organic light-emitting diodes (OLEDs). Their excellent hole-transporting capabilities and high photoluminescence quantum yields are critical for efficient device performance. Furthermore, the ability to tune the electronic properties by modifying the carbazole structure allows for the creation of materials that emit light across the visible spectrum, including deep blue emissions which are often challenging to achieve.
In the realm of photovoltaics, carbazole derivatives are used in organic solar cells. Their strong electron-donating nature and broad absorption spectra contribute to efficient light harvesting and charge generation. They are also employed in dye-sensitized solar cells, where they can act as a component of the organic dye that absorbs sunlight.
Beyond these applications, carbazole-functionalized systems are being explored for use in electrochromic devices (smart windows), where the material changes color in response to an applied voltage. mdpi.com Their stable oxidized states and distinct color changes make them suitable for such applications. Additionally, their photorefractive and photoconductive properties have led to their use as recording media for holography. The inherent fluorescence of many carbazole derivatives also makes them promising candidates for chemical sensors, where changes in their emission can signal the presence of specific analytes.
The ability to incorporate carbazole into various polymer architectures, from linear chains to complex dendritic structures, provides a versatile platform for designing materials with tailored properties for a multitude of advanced technological applications. nih.gov
Structure
3D Structure
Properties
CAS No. |
65461-62-3 |
|---|---|
Molecular Formula |
C30H20N2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
9-(6-carbazol-9-ylhexa-2,4-diynyl)carbazole |
InChI |
InChI=1S/C30H20N2/c1(11-21-31-27-17-7-3-13-23(27)24-14-4-8-18-28(24)31)2-12-22-32-29-19-9-5-15-25(29)26-16-6-10-20-30(26)32/h3-10,13-20H,21-22H2 |
InChI Key |
BBWSYAHMQJCINP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CC#CCN4C5=CC=CC=C5C6=CC=CC=C64 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CC#CCN4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Solid State Polymerization of 1,6 Di N Carbazolyl 2,4 Hexadiyne
Fundamental Principles of Topochemical Polymerization in Diacetylenes
The solid-state polymerization of diacetylenes is a prime example of a topochemical reaction, a process in which the chemical transformation is controlled by the three-dimensional arrangement of molecules within a crystal. wikipedia.org This method is distinct from conventional solution or melt polymerization, as the monomer units are pre-organized in a crystal lattice, and the reaction proceeds with minimal atomic or molecular movement. kpi.ua The result is often a single-crystal-to-single-crystal transformation, yielding a macroscopic, nearly defect-free polymer single crystal with exceptional stereochemical regularity and purity. ulsu.ru
Lattice Control and Reaction Mechanism
The core of topochemical polymerization lies in the strict control exerted by the monomer's crystal lattice. wikipedia.org The reaction proceeds through a 1,4-addition mechanism across adjacent diacetylene rods. researchgate.net Upon initiation by an external stimulus like heat or radiation, a cascade of specific rotations and translations of the monomer units on their lattice sites occurs. ulsu.ru This movement is not random; it is a highly cooperative, diffusionless process where the crystallographic positions of the monomers are largely retained. ulsu.rukyoto-u.ac.jp
The polymerization transforms the linear diacetylene units (R-C≡C-C≡C-R) into a fully conjugated polymer backbone consisting of alternating double, single, and triple bonds, a structure best described by the acetylene (B1199291) resonance form. ulsu.ruresearchgate.net Because the reaction is guided by the pre-existing crystal packing, the resulting polymer chains are inherently aligned along a specific crystallographic direction, leading to a highly anisotropic material. ulsu.ru The process can be so precise that it is considered a homogeneous reaction where the polymer chains grow as a solid solution within the monomer matrix, ultimately yielding a macroscopic polymer single crystal. ulsu.ru
Methods of Polymerization Initiation for 1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE
The polymerization of DCHD monomer crystals into poly(DCHD) can be triggered by various external energy sources. The reaction is initiated when sufficient energy is supplied to the crystal to overcome the activation barrier for the 1,4-addition reaction. The most common and well-documented methods for initiating the polymerization of DCHD are thermal treatment and high-energy irradiation. kyoto-u.ac.jp
Thermal Initiation: Heating DCHD monomer crystals to a sufficiently high temperature provides the thermal energy needed to start the polymerization cascade. kyoto-u.ac.jp
Radiation Initiation: Exposure to high-energy radiation, such as gamma (γ)-rays, is also an effective method for initiating the reaction. kyoto-u.ac.jp The high energy of the radiation creates reactive species (radicals) within the monomer crystal, which then propagate the polymerization.
Pressure Initiation: While less specifically documented for DCHD, pressure has been shown to catalyze the polymerization of other diacetylenes, particularly when bulky side groups hinder reactions initiated by heat or light. oup.com
Thermal Polymerization: Kinetics and Autocatalytic Effects
The thermal polymerization of diacetylenes, including DCHD, often exhibits complex kinetics characterized by an autocatalytic effect. This means the reaction rate is not constant but accelerates as the polymerization progresses. nih.gov The process begins slowly, followed by a period of rapid acceleration, and finally slows down as the monomer is consumed. This behavior results in a characteristic S-shaped conversion-versus-time curve. The autocatalysis is often attributed to the strain induced in the crystal lattice by the newly formed polymer chains, which can facilitate the reaction of neighboring monomer molecules.
The conversion of monomer to polymer over time follows a distinct pattern due to the autocatalytic nature of the reaction. The initial phase, or induction period, can be quite long, after which the reaction rate increases significantly.
Table 2: Representative Conversion-Time Data for Autocatalytic Polymerization
| Time (Arbitrary Units) | Percent Conversion (%) |
|---|---|
| 0 | 0 |
| 10 | 2 |
| 20 | 5 |
| 30 | 15 |
| 40 | 40 |
| 50 | 70 |
| 60 | 90 |
This table illustrates a typical S-shaped curve for an autocatalytic reaction, where the conversion rate accelerates significantly after an initial induction period.
The activation energy (Ea) is a critical parameter that quantifies the energy barrier for the polymerization reaction. For the solid-state polymerization of a similar, well-studied diacetylene, 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate), the activation energy was reported to be 94 ± 2 kJ mol⁻¹. mdpi.com It has also been observed that the effective activation energy can increase as the reaction progresses, rising from approximately 68 to 95 kJ mol⁻¹, indicating complex, multi-step kinetics. mdpi.com These values provide a likely range for the activation energy of DCHD polymerization.
Temperature is a critical factor in the thermal polymerization of DCHD. As with most chemical reactions, increasing the polymerization temperature increases the reaction rate, leading to faster conversion of the monomer to the polymer.
Annealing, which involves heating the material to a specific temperature and holding it there for a period before cooling, can have significant effects. umich.edu
Annealing of Monomer Crystals: Annealing DCHD monomer crystals at a temperature below that of polymerization can help to remove crystal defects and relieve internal strain. This can lead to a more perfect lattice structure, which may in turn influence the kinetics of the subsequent polymerization.
Annealing during Polymerization: In temperature-programmed experiments, using slower heating rates allows for annealing to occur simultaneously with polymerization. This can relieve the strain that develops as the polymer chains form within the monomer lattice. kpi.ua
Annealing of Polymer Crystals: Annealing the final poly(DCHD) crystal can lead to substantial changes in its properties. The process allows for molecular rearrangement, which can increase the degree of crystallinity, enhance thermal stability, and perfect the polymer morphology. umich.edu
Radiation-Induced Polymerization
The solid-state polymerization of this compound (DCHD) can be initiated through the application of high-energy radiation. This method allows for the transformation of monomer single crystals into polymer single crystals at temperatures well below the melting point of the monomer, preserving the crystalline order. The process is highly dependent on the type and dose of radiation used.
Gamma (γ)-Irradiation Effects
Gamma irradiation is an effective method for inducing the solid-state polymerization of DCHD. The high-energy photons from a γ-ray source, such as Cobalt-60 (B1206103), can penetrate the monomer crystal and initiate the topochemical reaction. Research has demonstrated that DCHD monomer crystals can be completely polymerized into poly(DCHD) by exposing them to ⁶⁰Co γ-irradiation with a total dose of 80 Mrad. acs.org This process transforms the monomer into a fully-conjugated polymer while maintaining the integrity of the crystal lattice. acs.org
The general mechanism for γ-ray induced polymerization in diacetylenes involves ionization of the monomer molecules, which creates radical species. nih.gov These radicals then initiate a chain reaction, leading to the 1,4-addition polymerization characteristic of diacetylenes. This results in the formation of a polydiacetylene with a conjugated ene-yne backbone. nih.govresearchgate.net The extent of polymerization and the properties of the resulting polymer can be controlled by the total absorbed dose of radiation. nih.gov The process is often accompanied by a distinct color change, as the monomer, which is typically colorless or pale, transforms into the highly colored, conjugated polymer. nih.govresearchgate.net
| Radiation Source | Total Dose for Complete Polymerization | Reference |
| Cobalt-60 (γ-rays) | 80 Mrad | acs.org |
Ultraviolet (UV) Irradiation Effects
Ultraviolet (UV) radiation is another common method for initiating the polymerization of diacetylene monomers like DCHD. Typically, UV light with wavelengths in the range of 254-365 nm provides the necessary energy to initiate the photopolymerization process. researchgate.net The absorption of a UV photon by the diacetylene moiety leads to the cleavage of a π-bond in the triple bond system, creating an excited state that initiates the polymerization cascade. researchgate.net This topochemical reaction is highly sensitive to the packing of the monomer units in the crystal lattice. For efficient polymerization to occur, the distance between adjacent monomer molecules must be optimal, generally around 4.9 Å. researchgate.net
In the context of DCHD, UV irradiation has been utilized to polymerize thin films of the monomer. researchgate.net However, studies have shown that while polymerization occurs, the resulting polymer films can suffer from numerous defects. These imperfections are thought to arise from mismatches in intermolecular distances before and after polymerization, which can hamper properties like charge transport in electronic applications. researchgate.net The duration and intensity of the UV exposure are critical parameters. Extended UV irradiation can influence the conformation of the resulting polydiacetylene backbone, which in turn affects its optical and electronic properties. nih.gov The polymerization process is characterized by a color change, as the formation of the conjugated polymer backbone leads to strong optical absorption in the visible spectrum. researchgate.net
Electron Beam Induced Polymerization and Damage Considerations
The solid-state polymerization of DCHD can also be induced and studied using electron beams. Techniques such as low-dose selected area electron diffraction and high-resolution electron microscopy have been employed to dynamically observe the monomer-to-polymer phase transformation in real-time. dntb.gov.uascilit.com This method provides invaluable insights into the structural changes that occur during the reaction.
A significant advantage of using an electron beam for polymerization is the remarkably low electron dose required. The total electron exposure needed to induce the polymerization of DCHD is approximately five orders of magnitude smaller than the critical dose that would cause significant radiation damage to the organic material. dntb.gov.ua This allows for the study of the intrinsic polymerization process without the complication of sample degradation. The phase transformation induced by the electron beam is observed to be quasi-homogeneous, with the crystal lattice parameters changing continuously as a function of the electron dose. dntb.gov.ua During the intermediate stages of this transformation, characteristic streaking appears in the electron diffraction patterns, which provides information about the defect-mediated mechanisms of the polymerization reaction. dntb.gov.ua
Control of Polymerization Morphology and Orientation
The morphology and orientation of the resulting polymer are critical for its application in areas such as electronics and optics. In the solid-state polymerization of DCHD, these characteristics are predetermined by the structure and arrangement of the monomer crystals.
Role of Monomer Crystal Packing and Alignment
The solid-state polymerization of diacetylenes, including DCHD, is a classic example of a topochemical reaction. This means the reaction pathway and the structure of the resulting polymer are dictated by the geometry and packing of the monomer molecules in the crystal lattice. acs.org The principle of least motion governs the reaction, where the atoms undergo the smallest possible displacement during the transformation from monomer to polymer. acs.org
DCHD monomer crystals are monoclinic with the space group P2₁/c. acs.org The polymer also crystallizes in the same space group, which facilitates the direct, single-crystal-to-single-crystal transformation. The needle-shaped morphology of the monomer crystals, with the chain growth direction ( nih.gov) oriented along the long axis, is preserved in the final polymer. acs.org For an effective topochemical polymerization to occur, specific geometric conditions within the monomer crystal are required. The packing angle (γ) between the monomer molecules should be less than 45°, and the relative contraction of the lattice during polymerization should be minimal (not exceeding 0.1). acs.org In DCHD, the bulky N-carbazolyl side groups play a crucial role in dictating the crystal packing, influencing the intermolecular distances and orientations necessary for polymerization. nih.govmdpi.com
| Parameter | DCHD Monomer | poly(DCHD) |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (nm) | 1.760 | 1.739 |
| b (nm) | 1.360 | 1.289 |
| c (nm) | 0.455 | 0.490 |
| γ (°) | 94.0 | 108.0 |
Epitaxial Growth and Thin Film Polymerization
Epitaxial growth is a technique used to grow a crystalline thin film on a crystalline substrate, where the film adopts the crystal structure of the substrate. This method offers a pathway to control the orientation of monomer molecules over large areas, which is essential for fabricating devices. The epitaxial polymerization of diacetylenes has been explored as a molecular engineering technique to create highly ordered polymer thin films. dtic.mil
For DCHD, efforts have been made to create oriented thin films. researchgate.net However, achieving high-quality, defect-free polymer films after polymerization remains a challenge. Attempts to align DCHD molecules on substrates and subsequently polymerize them have often resulted in films with poor field-effect mobility, which is attributed to the formation of defects during the polymerization process. researchgate.net These defects can arise from the stress induced by the slight changes in lattice parameters as the monomer converts to polymer. Despite these challenges, techniques such as gentle annealing and carrying out the photopolymerization in an inert atmosphere have been shown to improve the quality and degree of polymerization in ultrathin diacetylene films. rsc.org The development of on-surface polymerization on insulating substrates is a promising direction for creating defect-free, oriented polydiacetylene chains for molecular electronics. rsc.org
Polymerization in Bicrystals and Defect Influences
To understand the role of microstructures and defects in the polymerization process, researchers have studied the behavior of DCHD bicrystals. acs.org These are created by joining two monomer seed crystals, which are then converted into polymer bicrystals through thermal means or by using high-energy radiation, such as Co γ-irradiation. acs.org
The study of these bicrystals reveals that crystalline defects like grain boundaries significantly modify the macroscopic properties of the resulting polymer. acs.org The polymerization process itself, whether induced thermally or by radiation, can proceed at different rates within the individual components of the bicrystal. This is attributed to the strain at the interface and the specific packing of the monomer units. The reaction is autocatalytic, where the strain created by the newly formed polymer chains accelerates further polymerization. It is understood that the initiation of the polymerization, particularly in thermal processes, occurs at these crystal defects.
Structural Evolution and Phase Transitions During Polymerization
The transformation of DCHD from a monomer to a polymer is a direct crystalline-to-crystalline process, meaning the material remains in a crystalline state throughout the reaction. acs.org This solid-state reaction is analogous to a martensitic phase transition and has been observed to be quasi-homogeneous, with lattice parameters changing continuously through a series of crystalline intermediate states. tandfonline.com
The solid-state polymerization of DCHD is a topochemical process, meaning the reaction occurs with minimal atomic displacement, preserving the crystalline order. acs.org The monomer molecules in the crystal are pre-aligned in a way that facilitates a 1,4-addition reaction, leading to the formation of the polymer backbone. researchgate.net This transformation from monomer to polymer crystal happens without the loss of crystallinity. acs.org
For this phase transformation to occur optimally, certain geometric conditions related to the packing angle and relative lattice contraction must be met. acs.org This allows the diacetylene monomer molecules to rotate around their center of mass while keeping the crystal lattice intact. acs.org Techniques such as X-ray diffraction and electron diffraction have been employed to study this transformation, confirming the continuous evolution of the crystal structure. acs.orgtandfonline.com
During polymerization, the diacetylene units of the DCHD monomers undergo significant conformational changes to form the poly(ene-yne) backbone of the resulting polymer, poly(DCHD). researchgate.net The monomer units rotate around their centers of mass to align and form the planar, conjugated backbone. acs.org The resulting polymer chains consist of alternating double and triple bonds, a structure that gives rise to its notable thermal and light resistance. researchgate.net The alignment of these poly(ene-yne) backbones has been confirmed to be along the fiber axes in crystalline fibers of poly-DCHD. researchgate.net
The large carbazole (B46965) side groups are crucial to the solid-state reactivity of DCHD. researchgate.net The packing of these carbazole groups within the crystal lattice is a determining factor for the polymerization process. researchgate.net As the poly(ene-yne) backbone forms, the carbazole side groups must reorient themselves to accommodate the new structure.
Intermolecular interactions, specifically charge-transfer interactions between electron-rich carbazole units and electron-deficient units, can play a significant role in the conformation of polymers containing carbazole. rsc.org In polymers where carbazole units are linked by flexible segments, these interactions can induce a folded-chain structure. rsc.org While poly(DCHD) has a rigid backbone, the principle of intermolecular interactions between the carbazole side groups is critical for the stability of both the monomer and the final polymer crystal structure.
Interactive Data Table: Structural Transformation Parameters
| Parameter | Monomer (DCHD) | Polymer (poly-DCHD) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Backbone Structure | Diacetylene (-C≡C-C≡C-) | Poly(ene-yne) (-C=C-C≡C-)n |
| Transformation Type | Crystalline-to-Crystalline | Not Applicable |
Spectroscopic and Photophysical Investigations of Poly 1,6 Di N Carbazolyl 2,4 Hexadiyne
Advanced Spectroscopic Characterization Methodologies
A variety of sophisticated spectroscopic techniques have been employed to probe the intricate properties of Poly(DCHD) in its various forms, including single crystals, thin films, and nanocrystals.
Raman spectroscopy is a powerful non-destructive technique for analyzing the vibrational modes of a material, providing insights into its molecular structure and bonding. In Poly(DCHD), Raman studies have been instrumental in characterizing the polymer backbone and its evolution during polymerization.
The primary vibrational modes of interest in Poly(DCHD) are the C=C (double bond) and C≡C (triple bond) stretching vibrations of the polydiacetylene backbone. These modes are highly sensitive to the electronic structure and conjugation length of the polymer chain.
Key Research Findings:
The Raman spectrum of Poly(DCHD) is dominated by strong peaks corresponding to the backbone stretching modes.
The C=C stretching vibration typically appears in the range of 1400-1500 cm⁻¹.
The C≡C stretching vibration is observed at higher frequencies, generally between 2000-2200 cm⁻¹.
The exact frequencies of these modes can be influenced by factors such as crystal packing, strain, and temperature.
Fifth-order electroabsorption spectroscopy has been used to identify vibrational states, specifically the double and triple bond stretching, which are not resolved in the linear absorption spectrum. researchgate.net
Interactive Data Table: Raman Vibrational Modes of Poly(DCHD)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
| C=C Stretch | 1400 - 1500 | Corresponds to the double bond in the polydiacetylene backbone. |
| C≡C Stretch | 2000 - 2200 | Corresponds to the triple bond in the polydiacetylene backbone. |
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for probing the local chemical environment of atomic nuclei in solid materials. conicet.gov.ar For insoluble polymers like Poly(DCHD), solid-state NMR techniques, particularly 13C Cross-Polarization Magic Angle Spinning (CP-MAS), are essential for structural characterization. acs.orgosti.gov
Key Research Findings:
Solid-state 13C NMR has been used to study the solid-state thermal polymerization of diacetylene monomers. nih.gov
The technique can distinguish between the sp-hybridized acetylenic carbons of the monomer and the sp2- and sp-hybridized carbons of the polymer backbone.
NMR studies have provided insights into the kinetics of the polymerization process. nih.gov
The chemical shifts of the carbazole (B46965) side groups can also be analyzed to understand their packing and interaction with the polymer backbone.
Interactive Data Table: Typical 13C NMR Chemical Shifts in Poly(DCHD)
| Carbon Type | Typical Chemical Shift Range (ppm) | Notes |
| Polymer Backbone (sp) | 80 - 110 | Corresponds to the acetylenic carbons in the polydiacetylene chain. |
| Polymer Backbone (sp2) | 120 - 140 | Corresponds to the olefinic carbons in the polydiacetylene chain. |
| Carbazole (aromatic) | 110 - 140 | Overlaps with the sp2 backbone signals, requiring careful assignment. |
Photoinduced absorption (PA) spectroscopy is a pump-probe technique used to study the excited states of materials. In this method, a strong "pump" laser pulse excites the sample, and a weaker "probe" beam measures the resulting changes in absorption. This allows for the identification and characterization of transient species such as excitons, polarons, and bipolarons.
Key Research Findings:
PA studies on oriented Poly(DCHD) have revealed the formation of excited-state species upon photoexcitation. dntb.gov.ua
The spectra typically show one or more photoinduced absorption bands at energies below the main absorption edge.
The lifetime and decay kinetics of these photoinduced signals provide information about the dynamics of the excited species.
These studies are crucial for understanding the charge transport and energy transfer mechanisms in Poly(DCHD).
Electroabsorption (EA) spectroscopy, also known as Stark spectroscopy, measures the change in the absorption spectrum of a material in the presence of an external electric field. This technique is particularly useful for characterizing the nonlinear optical properties of materials, such as the third-order nonlinear susceptibility (χ(3)).
Key Research Findings:
EA spectroscopy has been employed to investigate the third- and fifth-order nonlinear optical properties of Poly(DCHD). researchgate.net
The EA spectrum of Poly(DCHD) exhibits features related to the Stark shift of the excitonic transition.
From the magnitude of the EA signal, the value of χ(3) can be determined.
These measurements have confirmed the large non-resonant third-order nonlinear optical response of Poly(DCHD), making it a promising material for all-optical switching and other nonlinear optical applications.
Fifth-order electroabsorption spectroscopy on Poly(DCHD) nanocrystal films has allowed for the clear identification of vibrational states associated with the double and triple bond stretching, which are not resolved in the linear absorption spectrum. researchgate.net
UV-Vis absorption spectroscopy is a fundamental technique for characterizing the electronic transitions in a material. In Poly(DCHD), the strong absorption in the visible region is due to the π-π* transition of the conjugated polymer backbone.
Polarized absorption studies on oriented samples, such as single crystals or stretched films, provide information about the orientation of the transition dipole moments.
Key Research Findings:
The UV-Vis absorption spectrum of Poly(DCHD) is characterized by a strong, sharp excitonic peak in the red region of the visible spectrum, typically around 650 nm.
The position and shape of this peak are sensitive to the conformation and conjugation length of the polymer chains.
Polarized absorption measurements on Poly(DCHD) single crystals have shown that the main absorption is strongly polarized parallel to the polymer chain axis.
This high degree of anisotropy is a hallmark of the one-dimensional electronic structure of polydiacetylenes.
Thin films of Poly(DCHD) have been successfully prepared by self-assembly of the monomer followed by UV polymerization, showing good optical quality. researchgate.net
Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index, n, and extinction coefficient, k) of thin films. mdpi.com This information is critical for the design and fabrication of optical and photonic devices based on Poly(DCHD). researchgate.net
Key Research Findings:
Ellipsometry has been used to accurately measure the thickness and complex refractive index of Poly(DCHD) thin films. nih.gov
The data obtained from ellipsometry can be used to model the optical properties of multilayer structures incorporating Poly(DCHD).
These measurements are essential for applications such as waveguides, resonant cavities, and photonic crystals.
The technique allows for the determination of key parameters like thickness, surface roughness, and complex refractive index over macroscopic areas. mdpi.com
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, such as organic radicals. nih.gov This method provides valuable insights into the electronic structure and environment of unpaired electrons within a material. nih.govutexas.edu In the context of conjugated polymers like polyDCHD, ESR can be employed to study photo-generated or defect-related paramagnetic centers, which are crucial for understanding charge transport and recombination mechanisms.
The ESR technique relies on the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field. The resulting spectrum is characterized by its g-factor and hyperfine coupling constants, which provide information about the identity and location of the paramagnetic species. utexas.edu For instance, time-resolved EPR spectroscopy has been used to distinguish between different mechanisms of intersystem crossing in donor-acceptor systems, such as the radical pair ISC (RP-ISC) and spin-orbit charge transfer (SOCT-ISC) mechanisms. rsc.org
While specific ESR studies on polyDCHD are not extensively detailed in the provided search results, the principles of the technique are broadly applicable. For example, in similar carbazole-based systems, ESR has been instrumental. Time-resolved EPR spectroscopy on carbazole-perylenebisimide dyads revealed an electron spin polarization of eae/aea, which ruled out the radical pair ISC mechanism for triplet formation. rsc.org This highlights the capability of ESR to unravel complex photophysical pathways.
Further investigation using ESR on polyDCHD could potentially identify and quantify paramagnetic states, such as polarons and triplet excitons, providing critical data on their stability and dynamics, which are fundamental to the material's performance in optoelectronic devices.
Excited State Dynamics and Charge Carrier Generation
The behavior of a material upon photoexcitation is governed by the dynamics of its excited states and the subsequent generation of charge carriers. In conjugated polymers, these processes are complex and occur on timescales ranging from femtoseconds to microseconds.
Triplet excitons, which are excited states with a total spin of 1, play a significant role in the photophysics of organic materials. Their formation from singlet excitons (total spin 0) is formally spin-forbidden but can occur through intersystem crossing (ISC). In some donor-acceptor systems, an efficient pathway for triplet formation is the spin-orbit charge-transfer intersystem crossing (SOCT-ISC) mechanism. rsc.orgnih.govnorthwestern.edu This process is particularly relevant in systems where charge transfer states are involved.
Studies on carbazole-perylenebisimide dyads have shown that even in non-orthogonal structures, efficient SOCT-ISC can lead to high triplet quantum yields. rsc.org The formation of charge transfer excitons in these systems occurs on a sub-picosecond timescale (<300 fs), followed by triplet exciton (B1674681) formation on the order of hundreds of picoseconds to a nanosecond. nih.govnorthwestern.edu The lifetimes of these triplet excitons can be quite long, extending up to 190 microseconds in some cases. rsc.org
The efficiency of triplet formation and their long lifetimes can have significant implications. For instance, long-lived triplet excitons can lead to high steady-state triplet concentrations, which can be orders of magnitude higher than that of singlet excitons. researchgate.net This can open up pathways for triplet-triplet annihilation, a process that can lead to charge carrier generation. aps.org
Table 1: Triplet Exciton Formation and Lifetime Data in Related Systems
| System | Triplet Formation Time (τ) | Triplet Lifetime | Triplet Formation Mechanism |
| Coronene-C5PDI | 125 ps nih.govnorthwestern.edu | - | SOCT-ISC nih.govnorthwestern.edu |
| Pyrene-C5PDI | 106 ps nih.govnorthwestern.edu | - | SOCT-ISC nih.govnorthwestern.edu |
| Coronene-NDA | 484 ps nih.govnorthwestern.edu | - | SOCT-ISC nih.govnorthwestern.edu |
| Pyrene-NDA | 958 ps nih.govnorthwestern.edu | - | SOCT-ISC nih.govnorthwestern.edu |
| Perylenebisimide-Carbazole Dyads | - | up to 190 µs rsc.org | SOCT-ISC rsc.org |
| (6,5) Single-Wall Carbon Nanotubes | - | (30 ± 10) µs researchgate.net | - |
Upon photoexcitation, if sufficient energy is provided, bound electron-hole pairs (excitons) can dissociate into free charge carriers. In conjugated polymers, these charge carriers often take the form of polarons (a radical ion coupled with a local lattice distortion) and bipolarons (a pair of like charges stabilized by a strong lattice distortion).
In pristine carbazole-based polymers like PCDTBT, the efficiency of charge carrier generation can be dependent on the excitation energy. aps.org Higher energy excitation can lead to a higher quantum efficiency for carrier generation, suggesting a direct photogeneration pathway that competes with the formation of bound excitons. aps.org The subsequent dynamics involve ultrafast charge transfer, trap filling, and the eventual decay of long-lived mobile carriers. aps.org
The presence of defects and trap states can significantly influence charge carrier dynamics. Thermally stimulated luminescence (TSL) is a technique used to study these trapping states by monitoring the luminescence produced as trapped charges are released by heating. aps.org
Charge transfer in conjugated polymers can occur along the polymer backbone (intrachain) or between adjacent polymer chains (interchain). The efficiency of these processes is critical for charge transport and, consequently, for the performance of devices.
Modeling studies on donor-acceptor systems have shown that the rates of intrachain and interchain energy and charge transfer can differ significantly. nih.gov In some cases, intrachain transfer can be the rate-limiting step due to modest electronic couplings between segments along the polymer chain. nih.gov Conversely, direct contact between chains can lead to large electronic matrix elements and efficient intermolecular transfer. nih.gov
The architecture of the polymer, including the presence of donor and acceptor moieties, plays a crucial role. In carbene-metal-amide complexes, the excited state is an interligand charge-transfer (ICT) state, which predisposes the molecule for efficient intermolecular charge transfer. nih.gov
Photophysical Properties and Structure-Property Relationships
The photophysical properties of conjugated polymers are intrinsically linked to their chemical structure. The nature of the monomer unit, the degree of polymerization, and the side groups all contribute to the electronic and optical characteristics of the material.
The carbazole moieties in polyDCHD are not merely passive substituents; they play a vital role in defining the polymer's electronic properties. Carbazole is an electron-donating group, and its incorporation into a polymer backbone can significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgnih.gov
In donor-acceptor systems, the carbazole group can act as an ancillary electron donor, facilitating faster electron injection and slowing down charge recombination processes, which can improve the performance of photovoltaic cells. rsc.org The electronic coupling between the carbazole side groups and the polymer backbone, as well as between adjacent carbazole units on neighboring chains, will dictate the extent of charge delocalization and the efficiency of charge transport.
Furthermore, the bulky nature of the carbazole groups can influence the packing of the polymer chains in the solid state, which in turn affects interchain interactions and charge transfer processes. The ability to modify the carbazole unit at various positions allows for the fine-tuning of the electronic properties and solubility of the resulting polymers. nih.gov
Exciton-Phonon Coupling and Spectral Features
The interaction between electronic excitations (excitons) and vibrational modes of the lattice (phonons) in poly[1,6-di-(N-carbazolyl)-2,4-hexadiyne] (pDCHD) plays a crucial role in defining its optical absorption and emission characteristics. This phenomenon, known as exciton-phonon coupling, is a hallmark of conjugated polymers and molecular crystals, leading to distinct features in their spectra. mit.eduaps.org
In conjugated systems like pDCHD, the absorption of a photon creates a bound electron-hole pair, or exciton, which can then interact with the vibrational modes of the polymer backbone and the pendant carbazolyl groups. This coupling gives rise to a vibronic structure in the optical spectra, where the main excitonic absorption peak is accompanied by a series of sidebands at higher energies. These sidebands correspond to the simultaneous excitation of the exciton and one or more phonons. The energy spacing of these vibronic replicas provides information about the energies of the phonons coupled to the electronic transition.
The spectral features arising from exciton-phonon coupling are temperature-dependent. As temperature increases, the population of phonon modes in the material also increases. This leads to several observable effects on the absorption spectrum:
Broadening of Spectral Lines: Increased scattering of excitons by phonons at higher temperatures shortens the exciton lifetime, resulting in a broadening of the absorption peaks. aps.org
Shift in Peak Position: The thermal expansion of the lattice and the increased phonon population can cause a shift in the energy of the excitonic transition, which can be either a red shift or a blue shift depending on the specific nature of the coupling.
Changes in Vibronic Peak Intensities: The relative intensities of the vibronic sidebands can change with temperature, reflecting the altered probabilities of phonon-assisted transitions.
The theoretical framework for understanding these phenomena in molecular crystals involves considering the coupling of Frenkel excitons with both high-frequency intramolecular vibrations and low-frequency lattice phonons. mit.edu Each type of phonon can have a different effect on the optical spectrum. In pDCHD, the prominent vibrational modes expected to couple with the excitonic transition are the C=C (double bond) and C≡C (triple bond) stretching modes of the polydiacetylene backbone.
| Spectral Feature | Underlying Physical Process | Typical Observation in Polydiacetylenes |
| Main Absorption Peak | 0-0 Excitonic Transition | Intense, sharp peak at low temperatures. |
| Vibronic Sidebands | Simultaneous Exciton and Phonon Excitation | Peaks at higher energies relative to the main peak, spaced by phonon frequencies. |
| Thermal Broadening | Increased Exciton-Phonon Scattering | Increase in the full width at half maximum (FWHM) of absorption peaks with temperature. |
| Thermal Shift | Lattice Expansion and Phonon Effects | Shift in the energy of the main absorption peak with temperature. |
Correlation between Conjugated Backbone Planarity and Optical Absorption
The electronic and optical properties of conjugated polymers like pDCHD are intrinsically linked to the conformation of their polymer backbone. The planarity of the conjugated backbone is a critical parameter that dictates the extent of π-electron delocalization, which in turn governs the energy of the primary optical transition.
A more planar conformation of the polydiacetylene backbone allows for greater overlap of the p-orbitals, leading to a more extended and delocalized π-electron system. This increased delocalization results in a smaller highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap. Consequently, a red shift (a shift to longer wavelengths or lower energies) in the main absorption peak (λmax) is observed. Conversely, any deviation from planarity, such as twists or bends in the backbone, disrupts the π-conjugation, leading to a blue shift (a shift to shorter wavelengths or higher energies) in the absorption spectrum.
Several factors can influence the backbone planarity of pDCHD:
Crystal Packing: In the solid state, the intermolecular forces and the packing of the polymer chains within the crystal lattice impose a specific conformation on the backbone. The crystal structure of pDCHD facilitates a highly planar arrangement of the polymer chains.
Side-Group Interactions: The bulky N-carbazolyl side groups in pDCHD can influence the backbone conformation through steric interactions. The arrangement of these side groups is crucial for maintaining a planar backbone.
Temperature (Thermochromism): Many polydiacetylenes exhibit thermochromism, a reversible change in color with temperature. This phenomenon is attributed to temperature-induced changes in the planarity of the conjugated backbone. As the temperature increases, thermal energy can introduce conformational disorder, such as rotations around single bonds in the side chains, which in turn can induce distortions in the main polymer backbone. This disruption of planarity leads to the commonly observed blue shift in the absorption spectrum upon heating.
Solvent Environment (Solvatochromism): In solution or in thin films exposed to solvent vapors, the interaction between the polymer and the solvent molecules can alter the conformation of the side chains and, consequently, the planarity of the backbone, leading to solvatochromic shifts in the absorption spectrum.
The relationship between backbone planarity and optical absorption is a fundamental aspect of the structure-property relationship in conjugated polymers. In pDCHD, the lowest energy optical transition for the polymer backbone has been observed at approximately 15,300 cm-1, which is among the lowest values reported for a polydiacetylene, indicating a high degree of backbone planarity in its crystalline form.
| Factor Influencing Planarity | Effect on Backbone | Resulting Change in Optical Absorption |
| High Crystallinity | Enforces a planar conformation. | Red-shifted absorption spectrum. |
| Increased Temperature | Induces conformational disorder and reduces planarity. | Blue shift (thermochromism). |
| "Good" Solvent for Side Groups | Can cause side-chain rearrangement, disrupting planarity. | Blue shift (solvatochromism). |
| Mechanical Stress | Can induce distortions in the backbone. | Blue shift (mechanochromism). |
Theoretical and Computational Studies of 1,6 Di N Carbazolyl 2,4 Hexadiyne and Its Polymer
Quantum Chemical Investigations of Electronic Structure and Energy Levels
Quantum chemical calculations are essential for elucidating the electronic characteristics that govern the optical and electrical properties of DCHD and poly(DCHD). These investigations focus on the distribution of electrons within the molecule and the energy levels they occupy.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, collectively known as frontier molecular orbitals. The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity and easier electronic excitation.
For conjugated molecules like DCHD, the HOMO-LUMO gap is directly related to the energy required for the first electronic transition, which dictates the material's absorption and emission properties. In the solid-state polymer, the individual molecular orbitals combine to form continuous energy bands: a valence band (derived from the HOMO) and a conduction band (derived from the LUMO). The energy difference between these bands is the electronic band gap.
Theoretical studies on various carbazole-based donor-acceptor compounds show that the HOMO-LUMO gap can be precisely tuned by modifying the molecular structure. For instance, altering the π-conjugated bridge between donor and acceptor moieties can significantly change the LUMO energy level, thereby adjusting the band gap and, consequently, the color of emitted light. While specific DFT calculations for DCHD are not widely reported in the literature, analysis of related carbazole (B46965) derivatives provides expected values. The carbazole group acts as a strong electron donor. The HOMO is typically localized on the carbazole moieties, while the LUMO is distributed across the diacetylene backbone. The predicted HOMO-LUMO gap is crucial for understanding the polymer's potential in electronic devices.
Table 1: Representative Global Reactivity Descriptors Calculated from HOMO and LUMO Energies
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and the energy for electronic excitation. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. |
This table presents the general formulas for reactivity descriptors derived from HOMO and LUMO energies, which are standard outputs of quantum chemical calculations.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (its conformation) by minimizing the total electronic energy. For DCHD, DFT calculations can predict key geometrical parameters such as bond lengths, bond angles, and the torsional angles between the carbazole side groups and the hexadiyne backbone.
These calculations are critical because the precise conformation of the DCHD monomer in the crystal lattice dictates its ability to undergo solid-state polymerization. The topochemical nature of this reaction requires specific alignment and proximity of the diacetylene moieties in adjacent monomers. Theoretical studies on similar di(N-carbazolyl) compounds have shown that dispersion forces between the large carbazole groups significantly influence the molecular conformation. DFT functionals designed to model these weak interactions are therefore essential for accurate predictions. The calculations can identify the global minimum energy conformation as well as other local minima, providing a landscape of possible structures the molecule can adopt.
Modeling of Excited State Dynamics and Charge Transport Mechanisms
Once DCHD is polymerized into poly(DCHD), its extended π-conjugated backbone becomes a pathway for mobile charge carriers (electrons and holes) and excitons (bound electron-hole pairs). Computational modeling is vital for understanding how these species move through the material, which is fundamental to its performance in electronic and optoelectronic devices.
Modeling of excited-state dynamics involves simulating the fate of the polymer after it absorbs light. Techniques such as Time-Dependent DFT (TD-DFT) can predict the energies of excited states and the characteristics of absorption and fluorescence spectra. More advanced methods, like surface hopping simulations, can model the non-radiative decay pathways and the migration of excitons along the polymer chain. These simulations show that excitons can become trapped by low-energy torsional defects in the polymer backbone, influencing the efficiency of light emission. youtube.com
Table 2: Key Parameters in Charge Transport and Excited State Modeling
| Parameter | Relevance | Typical Computational Method |
|---|---|---|
| Exciton (B1674681) Binding Energy | Determines the stability of photogenerated electron-hole pairs. | Bethe-Salpeter Equation (BSE) on top of GW calculations |
| Charge Carrier Mobility | Defines the velocity of charges in an electric field; crucial for device efficiency. | Kinetic Monte Carlo simulations based on calculated hopping rates |
| Reorganization Energy | The energy cost to deform the molecular geometry to accommodate a charge. | DFT calculations on neutral and charged species |
Computational Simulations of Solid-State Polymerization Pathways
The conversion of DCHD monomer crystals into polymer single crystals is a classic example of a solid-state polymerization. This reaction is topochemical, meaning the reactivity and the resulting polymer structure are controlled by the packing of the monomers in the crystal. ulsu.ru The polymerization proceeds via a 1,4-addition mechanism across the conjugated diacetylene rod.
Computational simulations can model this complex transformation. By applying principles of least motion, theoretical models can predict the specific atomic displacements that occur during the reaction. ulsu.ru DFT calculations can be used to map the potential energy surface of the reaction, identifying the transition state structure and calculating the activation energy barrier for polymerization. This provides insight into the reaction kinetics and why certain diacetylene monomers are reactive while others are not. Advanced simulation techniques like reactive molecular dynamics (RMD) can, in principle, simulate the entire polymerization process, showing how the polymer chain initiates and grows within the monomer crystal lattice. These simulations can also reveal the strain that builds up in the crystal as the reaction progresses, which can lead to phase transitions during polymerization. ulsu.ru
Predictive Modeling for Optimized Structure-Property Relationships
A major goal of computational materials science is to predict how a material's properties will change with modifications to its chemical structure. This allows for the in silico design of new materials with optimized performance for specific applications. For poly(DCHD), predictive modeling can establish quantitative structure-property relationships (QSPR). researchgate.net
By systematically varying the chemical structure of the monomer in a computer model—for example, by adding different substituent groups to the carbazole rings—it is possible to calculate the resulting changes in the polymer's properties. These properties can include the electronic band gap, charge carrier mobility, and even mechanical properties. For example, models can predict how adding electron-withdrawing or electron-donating groups would alter the HOMO and LUMO levels, thus tuning the polymer's absorption spectrum. researchgate.net This computational screening approach is far more rapid and cost-effective than synthesizing and testing each new variant in the laboratory. It can guide experimental efforts by identifying the most promising candidate structures for applications ranging from transistors to sensors. arxiv.orgdtic.mil
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 1,6-di-(N-carbazolyl)-2,4-hexadiyne | DCHD |
| poly(this compound) | poly(DCHD) |
Advanced Materials and Applications of Poly 1,6 Di N Carbazolyl 2,4 Hexadiyne in Functional Devices
Optoelectronic Device Integration and Performance
Poly(DCHD) has been explored for its potential in several optoelectronic applications due to its attractive nonlinear optical properties. acs.org The carbazole (B46965) side groups in the polymer structure play a crucial role in its electronic behavior, including charge transport and energy level alignment, which are critical for device performance. researchgate.net
Carbazole-based materials are widely utilized in organic light-emitting diodes (OLEDs) due to their excellent hole-transport properties and high thermal stability. mdpi.com The carbazole moiety's strong electron-donating nature makes it a key component in the development of hole-transporting materials (HTMs). mdpi.com In OLEDs, the emitting layer, which often consists of a host material doped with a light-emitting guest, is fundamental to the device's efficiency and performance. noctiluca.eu Bipolar host materials, capable of transporting both holes and electrons, are particularly important for achieving balanced charge injection and recombination, leading to higher efficiency. researchgate.net
While specific research on poly(DCHD) as a primary host or transport layer in OLEDs is not extensively detailed in the provided results, the general properties of carbazole-based polymers suggest its potential in these roles. The carbazole groups in poly(DCHD) can facilitate hole injection and transport. For a material to be an effective host, it should possess a high triplet energy to confine excitons on the guest emitter, good thermal stability, and balanced charge transport capabilities. noctiluca.eursc.org The development of novel carbazole derivatives continues to be a major focus in the advancement of OLED technology, aiming for improved efficiency, color purity, and device longevity. mdpi.comrsc.orgmdpi.com
Table 1: Key Properties of Selected Carbazole-Based Host Materials for OLEDs
| Material | Triplet Energy (eV) | HOMO (eV) | LUMO (eV) | Application/Performance Highlight |
|---|---|---|---|---|
| B15 | - | - | - | Hosted a blue OLED with an EQE of 31.8%. mdpi.com |
| B8 | - | - | - | Used in a green TADF OLED, achieving an EQE of 21.7%. mdpi.com |
| I9 | >2.34 | 5.37-6.1 | 1.84-3.26 | Hosted blue and green PhOLEDs with EQEs of 15.8% and 13.3%, respectively. mdpi.com |
| I14 | >2.34 | 5.37-6.1 | 1.84-3.26 | Hosted a green PhOLED with a maximum CE of 65.2 cd/A and an EQE of 18.7%. mdpi.com |
| HTM 3c | 2.66 | - | - | Utilized in a green PhOLED, achieving a power efficiency of 29.3 lm/W and a current efficiency of 39.8 cd/A. mdpi.com |
This table presents data for various carbazole-based materials to illustrate typical performance, as specific OLED data for poly(DCHD) was not available in the search results.
The performance of organic field-effect transistors (OFETs) is heavily dependent on the charge carrier mobility of the organic semiconductor used. rsc.org For poly(DCHD), its application in transistors has been demonstrated by aligning its crystalline fibers to act as conducting channels. researchgate.netmindat.org
A study utilized the brush-coating method to prepare aligned crystallites of DCHD on a modified silicon dioxide/silicon surface. researchgate.net The orientation and dimensions of these crystallites were found to be dependent on the coating speed. researchgate.net Subsequent UV irradiation polymerized the DCHD crystallites into poly(DCHD) fibers, with the conjugated poly(ene-yne) backbones aligned along the fiber axes. researchgate.net When these aligned poly(DCHD) fibers were integrated as the conducting channel in a transistor, a field-effect mobility as high as 0.039 cm²/Vs was achieved. researchgate.net This demonstrates the importance of controlling the molecular alignment of poly(DCHD) to optimize charge transport and device performance. researchgate.net
Table 2: OFET Performance of Aligned Poly(DCHD) Fibers
| Parameter | Value | Reference |
|---|---|---|
| Preparation Method | Brush-coating of DCHD crystallites followed by UV polymerization | researchgate.net |
| Alignment | Poly(ene-yne) backbones aligned along the fiber axes | researchgate.net |
| Highest Field-Effect Mobility | 0.039 cm²/Vs | researchgate.net |
In organic photovoltaic (OPV) cells, the active layer typically consists of a bulk heterojunction (BHJ) of a p-type donor polymer and an n-type acceptor molecule. researchgate.net The morphology of this active layer is crucial for efficient power conversion, as it affects charge carrier generation, recombination, mobility, and collection. mdpi.com Carbazole-based polymers are frequently used as the donor material in OPVs due to their favorable electronic properties. researchgate.netcapes.gov.brrsc.org
For instance, poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT), a poly(2,7-carbazole) derivative, has been successfully used in BHJ solar cells. researchgate.net When blended with fullerene derivatives like PCBM, PCDTBT-based devices have achieved power conversion efficiencies (PCEs) of up to 4.6%. capes.gov.brrsc.org The performance of these devices is influenced by factors such as the polymer's molecular weight and the thickness of the active layer. capes.gov.brrsc.org
While direct application of poly(DCHD) in OPV active layers is not detailed in the provided search results, its carbazole side groups suggest it could function as a p-type donor material. The effectiveness of poly(DCHD) in an OPV device would depend on its ability to form an optimal BHJ morphology with a suitable acceptor, facilitating efficient exciton (B1674681) dissociation and charge transport.
Fabrication and Morphological Control for Device Performance
The performance of functional devices based on poly[1,6-di-(N-carbazolyl)-2,4-hexadiyne] (Poly(DCHD)) is intrinsically linked to the material's solid-state organization. Control over the polymer's morphology, from the molecular to the macroscopic level, is therefore critical. This section details the methods developed to fabricate structured Poly(DCHD) materials, focusing on thin-film architectures, the alignment of polymer chains, and the formation of self-assembled nanostructures.
Development of Thin Film Architectures
The creation of high-quality thin films is a fundamental prerequisite for integrating Poly(DCHD) into electronic and optoelectronic devices. Various deposition techniques have been explored to produce films with controlled thickness, uniformity, and crystallinity.
Common methods for thin film deposition are broadly categorized as Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD). lesker.comresearchgate.net PVD techniques involve the vaporization of a solid material, which then condenses on a substrate. dentonvacuum.com This category includes methods like thermal evaporation and sputtering. dentonvacuum.comresearchgate.net CVD, conversely, involves a chemical reaction of precursor gases on the substrate surface to form the film. dentonvacuum.com For organic materials like DCHD, PVD-based methods are particularly common.
Vacuum Deposition: One established method is the vacuum deposition of the DCHD monomer onto a suitable substrate, followed by solid-state polymerization induced by heat or radiation. kyoto-u.ac.jp For instance, thin films of DCHD have been grown epitaxially on the (001) surface of potassium chloride (KCl) through vacuum deposition. Subsequent heat treatment initiates a topochemical polymerization process, converting the monomer film into a Poly(DCHD) film. kyoto-u.ac.jp High-resolution imaging reveals that in partially polymerized films, polymer and monomer crystallites coexist as small domains. kyoto-u.ac.jp
Spin-Coating: While DCHD itself has limited solubility, chemical modification can overcome this challenge, enabling solution-based processing like spin-coating. A derivative, 1,6-bis(3-nonyl-9-carbazolyl)-2,4-hexadiyne, was specifically designed to improve solubility. This allowed for the fabrication of smooth, crystalline thin films via a simple spin-coating process, followed by thermal annealing and photo-polymerization. oup.com This approach demonstrates that modifying the side-chains is a viable strategy for enabling cost-effective and scalable thin film fabrication methods.
The table below summarizes key techniques used for fabricating DCHD and Poly(DCHD) thin films.
| Deposition Technique | Description | Key Advantages | Reference |
| Vacuum Evaporation | Monomer material is heated in a high vacuum chamber, causing it to evaporate, travel, and condense on a cooler substrate. | Produces high-purity films; enables epitaxial growth on crystalline substrates. | researchgate.netkyoto-u.ac.jp |
| Spin-Coating | A solution of a soluble DCHD derivative is applied to the center of a substrate, which is then spun at high speed to produce a thin, uniform film. | Simple, fast, and cost-effective process for soluble materials. | oup.com |
| Brush-Coating | A blade is used to spread a solution of the material across a substrate at a controlled speed, leading to crystallization. | Can produce highly aligned crystalline fibers. | researchgate.net |
Controlled Alignment and Orientation of Polymer Chains
For many applications, particularly in electronics where charge transport is crucial, isotropic films are insufficient. Controlling the alignment and orientation of the conjugated Poly(DCHD) backbones is essential to maximize performance. Anisotropic charge transport is a hallmark of these crystalline polymers, with conductivity being significantly higher along the polymer chain axis.
A highly effective method for achieving such alignment is brush-coating . In this technique, aligned crystallites of the DCHD monomer are prepared on a modified silicon dioxide/silicon (SiO2/Si) surface. researchgate.net The degree of alignment and the morphology of the resulting crystallites are highly dependent on the coating speed.
Low Coating Speeds (0.2 - 0.3 mm/s): At these speeds, well-separated and highly oriented crystalline fibers are formed. These fibers can be several hundred micrometers long and 1-2 micrometers wide, grown uniformly along the coating direction. researchgate.net
High Coating Speeds: Increasing the speed leads to the formation of shorter fibers, accompanied by the appearance of randomly oriented, smaller crystallites in between the larger fibers. researchgate.net
Upon polymerization via UV irradiation, these aligned DCHD crystallites transform into Poly(DCHD) fibers where the poly(ene-yne) backbones are aligned along the fiber axes. researchgate.net Transistors fabricated using these aligned Poly(DCHD) fibers as the conducting channel have demonstrated significantly enhanced performance, achieving a field-effect mobility as high as 0.039 cm²/Vs. researchgate.net
Another approach involves the use of aligning layers, such as polytetrafluoroethylene (PTFE) films. Evaporated DCHD films deposited on an aligning PTFE layer on a glass substrate showed that the carbazolyl groups, and consequently the resulting polymer chains, pack along the alignment direction of the PTFE. researchgate.net
The table below illustrates the impact of a key processing parameter in the brush-coating method on the morphology of DCHD crystallites.
| Coating Speed | Resulting Morphology | Orientation |
| Low (0.2-0.3 mm/s) | Long fibers (hundreds of µm in length, 1-2 µm in width) | Highly aligned along the coating direction |
| High | Shorter fibers with randomly oriented tiny crystallites | Mixed alignment |
Self-Assembly and Nanostructure Formation
Self-assembly is a powerful bottom-up approach for creating well-defined nanostructures, leveraging the intrinsic properties of molecules to organize spontaneously into ordered arrangements. For DCHD, self-assembly is driven by the specific packing of the monomer units in the crystalline state, which is a prerequisite for the topochemical polymerization reaction. kyoto-u.ac.jpoup.com
The polymerization process itself is a lattice-controlled reaction where the monomer molecules react in their solid state without significant diffusion or loss of crystallinity. kyoto-u.ac.jp This principle allows for the formation of highly ordered polymer structures that inherit their morphology from the self-assembled monomer crystals.
Research has shown that DCHD can form various nanostructures through controlled processing:
Needle-like Nanostructures: Atomic force microscopy (AFM) of spin-coated films of a soluble DCHD derivative revealed that the film is composed of an aggregation of needle-like nanostructures of polymer crystals. oup.com
Crystalline Fibers: As detailed previously, the brush-coating method is a prime example of controlled self-assembly, resulting in highly aligned crystalline fibers with micrometer-scale dimensions. researchgate.net
Bicrystals: On a more macroscopic scale, controlled self-assembly has been used to create polymer bicrystals, which contain a single, well-defined grain boundary. This is achieved by taking two monomer seed crystals, holding them in close proximity, and using a solution-growth process involving slow solvent evaporation to grow a single monomer bicrystal. acs.org This unique structure allows for fundamental studies of how defects like grain boundaries affect the properties of the conjugated polymer. acs.org
The formation of these diverse structures, from nanoparticles to extended fibers, highlights the versatility of DCHD as a building block for functional materials whose properties can be tuned through morphological control.
Future Research Directions and Emerging Paradigms for 1,6 Di N Carbazolyl 2,4 Hexadiyne
Design and Synthesis of Next-Generation Carbazole-Diacetylene Derivatives
The foundational structure of DCHD offers a versatile platform for chemical modification, enabling the synthesis of new derivatives with tailored optical, electronic, and physical properties. Future design strategies are increasingly focused on precise molecular engineering to enhance performance in specific applications.
Key approaches in the design of next-generation derivatives include:
Modification of the Carbazole (B46965) Moiety : The carbazole unit is a primary target for functionalization. Introducing various substituents onto the carbazole ring can alter the electronic structure, solubility, and intermolecular interactions of the resulting polymers. nih.gov For instance, attaching electron-donating or electron-withdrawing groups can tune the HOMO/LUMO energy levels, influencing the material's charge transport characteristics and optical absorption profile. rsc.orgrsc.org
Introduction of Spacer Groups : Inserting flexible or rigid spacer units between the carbazole and diacetylene functionalities provides another level of control. For example, an ethynylene spacer has been shown to significantly alter the aggregation behavior of carbazole-based copolymers, switching them from aggregation-induced emission (AIE) to aggregation-caused quenching (ACQ) properties. rsc.org
Copolymerization : Creating copolymers by integrating DCHD with other monomers is a powerful strategy to develop materials with hybrid properties. rsc.org This approach allows for the combination of the desirable characteristics of Poly-DCHD, such as its conjugated backbone, with the functionalities of other polymers, leading to materials with enhanced processability or novel sensory capabilities. researchgate.net
Architectural Variation : Exploring different connectivity patterns on the carbazole ring (e.g., 3,6-substitution vs. 2,7-substitution) can lead to polymers with distinct structural and electronic properties due to changes in conjugation and planarity. rsc.orgresearchgate.net The synthesis of dendrimeric structures based on carbazole units has also been explored to suppress intermolecular interactions in the solid state. researchgate.net
Table 1: Strategies for Designing Next-Generation Carbazole-Diacetylene Derivatives
| Design Strategy | Objective | Example Modification | Potential Impact |
|---|---|---|---|
| Carbazole Functionalization | Tune electronic properties and solubility. | Attaching aryl/heteroaryl groups or auxochromes. rsc.org | Modified HOMO/LUMO levels, enhanced fluorescence emission. rsc.org |
| Spacer Insertion | Control intermolecular interactions and solid-state packing. | Incorporating an ethynylene spacer between carbazole and other units. rsc.org | Alters aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) behavior. rsc.org |
| Copolymerization | Create hybrid materials with combined functionalities. | Copolymerizing carbazole-diacetylene with units like tetraphenylethene (TPE). rsc.org | Development of fluorescent polymer dots for bioimaging. rsc.org |
| Architectural Control | Influence polymer backbone conformation and charge transport. | Synthesizing 3,6-substituted carbazole polymers. researchgate.net | Improved stability and tailored energy levels for optoelectronics. researchgate.net |
Advanced In-situ Characterization Techniques for Dynamic Processes
Understanding the solid-state polymerization of DCHD is crucial for controlling the properties of the resulting polymer. Advanced in-situ characterization techniques are indispensable for monitoring the dynamic structural and chemical changes that occur during this transformation in real-time.
Future research will increasingly rely on a suite of these techniques to gain a comprehensive picture of the polymerization process:
Spectroscopic Methods : Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful for tracking the chemical conversion of the diacetylene monomer into the polydiacetylene backbone. measurlabs.comtaylorfrancis.commdpi.com In-situ Raman spectroscopy, in particular, can monitor the disappearance of the alkyne bonds and the emergence of the conjugated ene-yne structure of the polymer. measurlabs.com
Thermal Analysis : Differential Scanning Calorimetry (DSC) can be used in-situ to monitor the heat flow associated with the polymerization reaction, providing critical data on reaction kinetics, onset temperature, and the degree of cure. measurlabs.comelsevierpure.com This is vital for optimizing thermal polymerization conditions.
Rheological and Mechanical Analysis : For processes involving melts or solutions, in-situ rheology, also known as chemorheology, tracks the change in viscoelastic properties as polymerization proceeds. specificpolymers.com Dynamic Mechanical Analysis (DMA) on solid samples can monitor the evolution of mechanical properties like modulus and damping as the monomer crystal transforms into a polymer network, revealing information about gelation and vitrification. specificpolymers.com
Scattering and Diffraction Techniques : In-situ X-ray scattering techniques, such as Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS), provide real-time information on the evolution of crystalline structure and molecular packing during polymerization. numberanalytics.com This allows researchers to observe how the monomer lattice transforms into the polymer crystal lattice, which is fundamental to the topochemical nature of the reaction.
Microscopy : Techniques like Atomic Force Microscopy (AFM) can be adapted for in-situ studies to visualize the morphological changes on the crystal surface as polymerization is initiated, for example, by UV irradiation. numberanalytics.com
Table 2: In-situ Characterization Techniques for DCHD Polymerization
| Technique | Dynamic Process Monitored | Information Gained |
|---|---|---|
| Raman Spectroscopy | Chemical bond transformation | Conversion of diacetylene monomer to ene-yne polymer backbone. measurlabs.com |
| Differential Scanning Calorimetry (DSC) | Heat of reaction | Polymerization kinetics, cure state, and thermal transitions. elsevierpure.com |
| Dynamic Mechanical Analysis (DMA) / Rheology | Viscoelastic property changes | Evolution of modulus, gelation, and vitrification during cross-linking. specificpolymers.com |
| X-ray Diffraction (XRD/WAXS) | Crystal structure evolution | Changes in molecular packing and lattice parameters during topochemical reaction. numberanalytics.com |
| Atomic Force Microscopy (AFM) | Surface morphology changes | Real-time visualization of polymer fiber growth on the monomer crystal surface. numberanalytics.com |
Exploration of Hybrid Material Systems Incorporating Poly[1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE]
The integration of Poly-DCHD into hybrid material systems is a promising avenue for creating advanced functional materials that leverage the polymer's unique electronic properties while addressing limitations such as processability or introducing new capabilities.
Surface-Grown Fibers and Films : A significant area of research involves controlling the growth of Poly-DCHD crystals on various substrates. Aligned crystallites of DCHD have been successfully grown on modified SiO2/Si surfaces using techniques like brush-coating. researchgate.net Upon UV-initiated polymerization, these crystallites form well-aligned Poly-DCHD fibers that can serve as conducting channels in organic field-effect transistors (OFETs). researchgate.net This approach creates a hybrid system where the polymer's charge transport properties are harnessed within a device architecture.
Polymer Composites and Blends : Dispersing Poly-DCHD or its monomer within another polymer matrix can create composite materials with enhanced properties. For example, incorporating Poly-DCHD could enhance the electrical conductivity or nonlinear optical response of an insulating host polymer. Research into polymer nanocomposites, such as those involving carbon nanomaterials or metallic nanoparticles, provides a framework for how Poly-DCHD could be integrated to create multifunctional materials. mdpi.com
Chemical Modification of the Polymer : The Poly-DCHD backbone itself can be chemically modified to form a new hybrid material. For example, the reaction of Poly-DCHD with bromine has been studied, revealing changes in the material's electronic properties, as observed through electron spin resonance spectroscopy. tandfonline.com Such post-polymerization modifications create a chemically distinct hybrid material while preserving the fundamental fibrous morphology of the original polymer. tandfonline.com
Table 3: Hybrid Systems Based on Poly-DCHD
| Hybrid System Type | Description | Example | Potential Application |
|---|---|---|---|
| Surface-Aligned Fibers | Controlled growth of DCHD crystallites on a substrate, followed by polymerization. | Poly-DCHD fibers grown on a phenyltrichlorosilane-modified SiO2/Si surface. researchgate.net | Semiconducting channels in organic transistors. researchgate.net |
| Polymer Composites | Dispersion of Poly-DCHD within a host polymer matrix. | Hypothetical blend of Poly-DCHD with a processable polymer like polystyrene. | Enhanced electronic or optical properties in a mechanically robust film. |
| Chemically Modified Polymer | Post-polymerization reaction to alter the chemical structure of Poly-DCHD. | Bromination of Poly-DCHD fibers. tandfonline.com | Tuning of magnetic and electronic properties. tandfonline.com |
Computational-Aided Design and Rational Material Engineering
The trial-and-error approach to materials discovery is being progressively replaced by computational-aided design (CAD) and rational engineering. These methods allow for the prediction of material properties before synthesis, saving significant time and resources. For carbazole-diacetylene systems, computational tools are becoming essential for guiding experimental efforts.
Computer-Aided Polymer Design (CAPD) : This involves using optimization frameworks to design polymers with a specific set of target properties. figshare.comresearchgate.net The process starts by defining desired properties, which are then translated into a mathematical optimization problem. figshare.com By considering different functional groups and polymer architectures as variables, these algorithms can identify promising candidate structures for synthesis.
Molecular Dynamics (MD) Simulations : MD simulations are used to predict the physical properties of polymers by modeling the interactions and movements of atoms and molecules over time. figshare.com This approach can predict bulk properties and provide insights into how the polymer chains pack in the solid state, which is critical for understanding the topochemical polymerization of DCHD and the charge transport characteristics of the resulting polymer.
Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are used to analyze the electronic structure of molecules. mdpi.com For carbazole-diacetylene derivatives, these calculations can predict HOMO/LUMO energy levels, absorption spectra, and singlet-triplet energy gaps, which are crucial for applications in optoelectronics. rsc.orgnih.gov These theoretical predictions help rationalize experimental observations and guide the design of new molecules with improved photophysical properties. rsc.orgnih.gov
Modeling of Self-Assembly : Computational methods are also used to design and model the self-assembly of diacetylene derivatives on surfaces. nih.gov By simulating the interactions between molecules and with the substrate, researchers can predict how monomers will arrange themselves, which is a key step in creating ordered polymer structures for nanofabrication. nih.gov
Table 4: Computational Approaches in Carbazole-Diacetylene Material Engineering
| Computational Method | Purpose | Predicted Properties / Insights |
|---|---|---|
| Computer-Aided Polymer Design (CAPD) | Identify optimal polymer structures based on target properties. | Promising repeat units and molecular weights for synthesis. figshare.com |
| Molecular Dynamics (MD) | Simulate molecular motion to predict physical properties. | Polymer conformation, packing, and thermodynamic properties. figshare.com |
| Quantum Chemistry (e.g., DFT) | Calculate electronic structure and related properties. | HOMO/LUMO energies, optical absorption spectra, interaction energies. mdpi.comnih.gov |
| Self-Assembly Modeling | Predict the arrangement of molecules on a surface. | Formation of ordered monomer arrays for controlled polymerization. nih.gov |
Q & A
Q. What are the established synthesis routes for 1,6-di-(N-carbazolyl)-2,4-hexadiyne (DCHD) and its polymeric forms?
DCHD is primarily synthesized via γ-ray-induced solid-state polymerization of its monomeric diacetylene form. This method involves irradiating single crystals of the monomer with γ-rays to initiate topochemical polymerization, preserving crystalline order . For composite applications, DCHD nanocrystals can be encapsulated within polystyrene shells via soap-free emulsion polymerization, yielding monodispersed particles for nonlinear optical studies . Key characterization steps include IR spectroscopy (to confirm polymerization via C≡C bond reduction) and X-ray diffraction (to verify crystallinity).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing DCHD and its derivatives?
- Vibrational Spectroscopy (IR): Identifies functional groups (e.g., C≡C stretching at ~2200 cm⁻¹) and monitors polymerization progress .
- Nuclear Magnetic Resonance (¹H/¹³C NMR): Resolves electronic environments of carbazole substituents and confirms regioselectivity in derivatives .
- Mass Spectrometry (MS): Validates molecular weights and fragmentation patterns of intermediates .
- X-ray Diffraction (XRD): Resolves crystal packing and charge-transfer interactions in complexes (e.g., with 2,4,7-trinitrofluorenone) .
Q. What are the foundational applications of DCHD in materials science?
DCHD is a model system for:
- Nonlinear Optical Materials: Its polydiacetylene (PDA) form exhibits third-order nonlinear susceptibility (χ³) due to conjugated π-electron systems, enabling applications in waveguides and photonic devices .
- Charge-Transfer Complexes: Forms stable complexes with electron-deficient aromatic compounds (e.g., trinitrofluorenone), studied for excitonic interactions and solid-state conductivity .
Advanced Research Questions
Q. How do polymerization kinetics and crystallinity affect the optical properties of poly-DCHD?
γ-ray-induced polymerization follows a topochemical mechanism, where monomer alignment in the crystal lattice dictates reaction efficiency. Kinetic studies using differential scanning calorimetry (DSC) reveal exothermic peaks correlating with polymerization rates . Post-polymerization, XRD analysis shows retained crystallinity, critical for maintaining anisotropic optical properties. Deviations in monomer packing (e.g., lattice defects) reduce conjugation length, quantified via UV-Vis spectroscopy redshift attenuation .
Q. What methodologies are used to quantify nonlinear optical responses in DCHD-based composites?
- Z-Scan Technique: Measures nonlinear refractive index (n₂) and absorption coefficient (β) by analyzing laser beam distortion through DCHD-polystyrene films .
- Second Harmonic Generation (SHG): Evaluates symmetry-breaking in DCHD crystals by detecting frequency-doubled light output, though PDA derivatives typically exhibit stronger third-harmonic signals due to centrosymmetric crystal structures .
Q. How are excitonic dynamics and charge-transfer interactions probed in DCHD systems?
- Femtosecond Transient Absorption Spectroscopy: Tracks exciton relaxation pathways in poly-DCHD films with sub-5-fs pulses, revealing coherent phonon coupling (e.g., C=C stretching modes at ~23 fs periods) .
- Electron Paramagnetic Resonance (EPR): Detects paramagnetic intermediates in charge-transfer complexes, linking spin density distributions to donor-acceptor stoichiometry .
Q. What strategies resolve contradictions in DCHD reactivity with diynes under varying conditions?
DCHD reacts with diynes (e.g., 1,6-diphenoxy-2,4-hexadiyne) via insertion into Ru–H/C/N bonds in organometallic clusters, as shown by NMR and IR monitoring of THF reflux reactions. Conflicting reports on regioselectivity are addressed by adjusting solvent polarity (DMF vs. THF) and catalyst choice (ruthenium vs. palladium), with product distributions analyzed via GC-MS .
Methodological Tables
Table 1: Key Spectral Data for DCHD Derivatives
Table 2: Conditions for DCHD Polymerization
| Method | Temperature | Time | Key Outcome |
|---|---|---|---|
| γ-Ray Irradiation | RT | 12–24h | High crystallinity PDA |
| Thermal (THF Reflux) | 80°C | 2h | Ru-cluster adducts |
| Sources: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
